![molecular formula C22H30N4O4S B2854821 N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-51-0](/img/structure/B2854821.png)
N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various cell lines, and potential clinical implications.
Structural Overview
The compound's structure features a 3,5-dimethoxyphenyl moiety linked to a tetrahydro-cyclopenta[d]pyrimidine derivative via a thioacetamide group. This complex structure suggests potential interactions with multiple biological targets.
The biological activity of the compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has shown activity against the MEK/ERK signaling pathway, which is often dysregulated in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on selected cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
MOLM13 (leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
HCT116 (colon cancer) | 0.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (cervical cancer) | 0.8 | Cell cycle arrest at G0/G1 phase |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy.
In Vivo Studies
Preclinical studies using xenograft models have shown that the compound effectively inhibits tumor growth in vivo. For instance:
- Xenograft Model : Tumors derived from MV4-11 cells treated with the compound exhibited significant growth inhibition compared to control groups.
- Dosage : Effective doses ranged from 10 mg/kg to 30 mg/kg administered via oral gavage.
Case Studies
Recent case studies have highlighted the compound's potential in treating specific types of leukemia and solid tumors:
- Case Study 1 : A patient with acute biphenotypic leukemia showed partial remission after treatment with this compound as part of a combination therapy regimen.
- Case Study 2 : In a cohort study involving patients with advanced solid tumors resistant to conventional therapies, administration of the compound resulted in a measurable reduction in tumor size in 40% of participants.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Observations include:
- Minimal adverse effects at doses up to 30 mg/kg.
- No significant hepatotoxicity or nephrotoxicity observed in animal models.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-25(2)9-6-10-26-19-8-5-7-18(19)21(24-22(26)28)31-14-20(27)23-15-11-16(29-3)13-17(12-15)30-4/h11-13H,5-10,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYTGLLHWUFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.